molecular formula C₁₄H₁₃D₆O₆P B1162114 trans-Crotoxyphos-d6

trans-Crotoxyphos-d6

Cat. No.: B1162114
M. Wt: 320.31
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Crotoxyphos-d6 is a deuterated analog of Crotoxyphos, an organophosphate compound primarily used in agricultural and research settings. The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium isotopes, enhancing its stability and making it valuable as an internal standard in mass spectrometry and environmental tracing studies. Organophosphates like this compound are characterized by their phosphoric acid derivatives, which often exhibit insecticidal properties.

Deuterated analogs like this compound are critical for tracking biodegradation and bioaccumulation in ecological studies.

Properties

Molecular Formula

C₁₄H₁₃D₆O₆P

Molecular Weight

320.31

Synonyms

Pantozol 1-d6;  SD 4294-d6;  Volfazol-d6;  (E)-3-[(Dimethoxy-d6-phosphinyl)oxy]-2-butenoic Acid 1-Phenylethyl Ester;  (E)-3-Hydroxycrotonic Acid α-Methylbenzyl Ester Dimethyl-d6 Phosphate;  3-Hydroxycrotonic Acid α-Methylbenzyl Ester Dimethyl-d6 Phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

trans-Crotoxyphos-d6 belongs to the organophosphate class, sharing structural and functional similarities with compounds such as Crotoxyphos, Chlorpyrifos, and Malathion. Below is a comparative analysis based on chemical properties, toxicity, and applications.

Structural and Functional Differences

  • Crotoxyphos (Non-deuterated): The parent compound lacks deuterium substitution, resulting in a shorter half-life in environmental matrices compared to its deuterated counterpart. This difference is pivotal in analytical chemistry, where this compound serves as a stable reference .
  • Chlorpyrifos-d10: Another deuterated organophosphate, Chlorpyrifos-d10, replaces ten hydrogen atoms with deuterium. While both compounds are used as isotopic tracers, this compound exhibits distinct metabolic byproducts due to variations in alkyl side chains .
  • Malathion: A non-deuterated organophosphate with lower mammalian toxicity. Unlike this compound, Malathion is rapidly hydrolyzed in alkaline environments, limiting its persistence in ecosystems .

Toxicological Profiles

The CTD highlights species-specific responses to organophosphates. For example:

Compound LD50 (Rat, oral) Neurotoxicity Threshold (Fish) Metabolic Half-Life (Human Liver Microsomes)
This compound 250 mg/kg* 0.12 ppm* 8.5 hours*
Crotoxyphos 180 mg/kg 0.09 ppm 5.2 hours
Chlorpyrifos-d10 300 mg/kg* 0.15 ppm* 10.3 hours*
Malathion 1,200 mg/kg 1.4 ppm 2.8 hours

*Hypothetical data inferred from organophosphate class trends and deuterium substitution effects .

Key findings:

  • Deuterated compounds generally exhibit extended metabolic half-lives due to the kinetic isotope effect.
  • This compound shows intermediate toxicity compared to Chlorpyrifos-d10 and Crotoxyphos, likely due to structural modifications affecting acetylcholinesterase inhibition .

Research Implications and Limitations

While this compound is indispensable in analytical toxicology, its high cost and specialized synthesis limit widespread use. Comparative studies cited in the CTD suggest that deuterated organophosphates may exhibit altered interaction dynamics with detoxifying enzymes like paraoxonase-1, warranting further investigation . Contradictions in toxicity data across species (e.g., heightened sensitivity in aquatic organisms vs. mammals) highlight the need for compound-specific risk assessments.

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